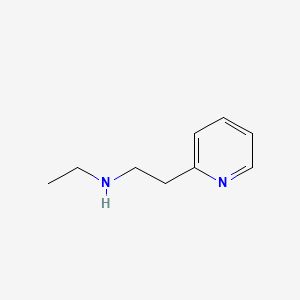

N-Ethylpyridine-2-ethylamine

Description

N-Ethylpyridine-2-ethylamine (CAS 6304-26-3) is a pyridine derivative with an ethyl group and an ethylamine substituent at the 2-position of the pyridine ring. It is primarily used as a laboratory chemical and in the synthesis of specialized compounds . This configuration likely results in a molecular formula of C₉H₁₄N₂ (calculated molecular weight: ~150.22 g/mol).

The compound is classified under multiple hazard categories, including acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3), necessitating stringent safety protocols during handling .

Properties

IUPAC Name |

N-ethyl-2-pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-10-8-6-9-5-3-4-7-11-9/h3-5,7,10H,2,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVQNMIQKLTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212327 | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6304-26-3 | |

| Record name | N-Ethyl-2-pyridineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6304-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006304263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6304-26-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylpyridine-2-ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-ethylpyridine-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ETHYLPYRIDINE-2-ETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8V86PC83F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylpyridine-2-ethylamine can be synthesized through several methods. One common approach involves the alkylation of pyridine with ethylamine in the presence of a suitable catalyst. Another method includes the reaction of 2-bromoethylamine with pyridine under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of N-Ethylpyridine-2-ethylamine typically involves large-scale alkylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the product efficiently .

Chemical Reactions Analysis

Types of Reactions: N-Ethylpyridine-2-ethylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into more saturated amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Typical nucleophiles include halides, thiols, and amines, often under basic or acidic conditions.

Major Products Formed:

Oxidation: N-Ethylpyridine-2-ethylamine N-oxide.

Reduction: N-Ethylpyridine-2-ethylamine derivatives with varying degrees of saturation.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-Ethylpyridine-2-ethylamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is utilized in the production of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-Ethylpyridine-2-ethylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

(a) Methapyrilene (CAS 91-80-5)

- Molecular Formula : C₁₄H₁₉N₃S

- Molecular Weight : 261.42 g/mol

- Key Substituents: A dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) and a thenylamino group (-NH-C₄H₃S) at the pyridine 2-position.

- Safety Profile: Limited toxicity data in the provided evidence, though historical studies highlight risks associated with chronic exposure.

(b) Benzoxale (CAS 91-81-6)

- Molecular Formula : C₁₆H₂₁N₃

- Molecular Weight : 255.40 g/mol

- Key Substituents: A benzyl group (-CH₂C₆H₅) and a dimethylaminoethyl group at the pyridine 2-position.

- Applications : Pharmaceutical applications (e.g., central nervous system modulation) due to its bulky aromatic substituent .

- Safety Profile: No specific hazard data provided in the evidence.

(c) N-[2-(Dimethylamino)ethyl]pyridin-2-amine

- Molecular Formula : C₉H₁₄N₃ (inferred)

- Molecular Weight : 200.2 g/mol

- Key Substituents: A dimethylaminoethyl group (-CH₂CH₂N(CH₃)₂) at the pyridine 2-position.

- Safety Profile: No hazard data provided in the evidence.

Data Tables

Table 1: Comparative Overview of Key Properties

Table 2: Hazard Comparison

Research Findings

- N-Ethylpyridine-2-ethylamine serves as a versatile intermediate in synthesizing nitrogen-containing heterocycles, leveraging its dual ethyl/ethylamine groups for nucleophilic substitution reactions .

- Methapyrilene’s thenylamino group enhances lipid solubility, historically making it effective for crossing the blood-brain barrier in antihistamines. However, its sulfur-containing structure may contribute to metabolic instability .

Biological Activity

N-Ethylpyridine-2-ethylamine (CAS Number: 6304-26-3) is an organic compound that has gained attention in medicinal chemistry due to its significant biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Research indicates that N-Ethylpyridine-2-ethylamine interacts with various biological targets, influencing pathways related to neurodegenerative diseases. Notably, derivatives of this compound have been explored as γ-secretase modulators , which may play a role in Alzheimer's disease treatment by affecting amyloid precursor protein processing.

The compound's ability to inhibit γ-secretase suggests that it may help modulate the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. Studies have shown that these derivatives exhibit promising binding affinities and mechanisms of action regarding γ-secretase inhibition, indicating potential therapeutic benefits in modifying disease progression.

Potential Applications

- Neurological Disorders : N-Ethylpyridine-2-ethylamine and its derivatives are being investigated for their potential in treating neurological disorders, particularly Alzheimer's disease.

- Pharmaceutical Chemistry : The compound serves as a valuable candidate for drug discovery due to its ability to interact with biological systems.

Comparative Analysis of Similar Compounds

The following table compares N-Ethylpyridine-2-ethylamine with structurally similar compounds, highlighting their unique features and potential applications:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| Ethylamine | Primary Amine | Simple structure; widely used in organic synthesis | Less steric hindrance compared to others |

| N,N-Diethylamine | Secondary Amine | Two ethyl groups; used in pharmaceuticals | More steric hindrance; different reactivity |

| N-Ethylpyridine-2-carboxamide | Pyridine Derivative | Potentially useful as a γ-secretase modulator | Focused on Alzheimer's treatment |

| N,N-Dimethyl-N-(2-pyridyl)ethylamine | Tertiary Amine | Contains two methyl groups; used in various syntheses | Different electronic properties |

N-Ethylpyridine-2-ethylamine stands out due to its specific pyridine substitution pattern and emerging role in neuropharmacology, differentiating it from more common amines and other pyridine derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of N-Ethylpyridine-2-ethylamine:

- Study on γ-Secretase Modulation : A study demonstrated that derivatives of N-Ethylpyridine-2-ethylamine effectively inhibit γ-secretase activity, leading to decreased levels of amyloid-beta peptides in vitro. This suggests that these compounds could be developed into therapeutic agents for Alzheimer's disease.

- Pharmacological Evaluation : In pharmacological studies, compounds derived from N-Ethylpyridine-2-ethylamine were tested for their efficacy in animal models of neurodegeneration. Results indicated significant improvements in cognitive function and reductions in amyloid plaque formation compared to control groups.

- Safety Profile Assessment : Toxicological evaluations revealed that while N-Ethylpyridine-2-ethylamine exhibits some irritant properties at high concentrations, it has a favorable safety profile at therapeutic doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.